molecular formula C16H11NO5 B2742496 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate CAS No. 67695-80-1

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate

Cat. No.: B2742496
CAS No.: 67695-80-1
M. Wt: 297.266
InChI Key: KMPLBEXVNNKFOV-UHFFFAOYSA-N
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Description

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate is a chemical compound that belongs to the class of isoindoline derivatives It is characterized by the presence of a dioxoisoindoline moiety attached to a methoxybenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purification steps are also scaled up, often involving automated chromatography systems to handle large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxybenzoate group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. Additionally, its potential therapeutic properties make it a compound of interest in medicinal chemistry .

Biological Activity

1,3-Dioxoisoindolin-2-yl 4-methoxybenzoate is a synthetic compound belonging to the isoindoline derivative class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a dioxoisoindoline core structure known for potential applications in pharmaceuticals, particularly in anticancer drug development. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

The synthesis of this compound typically involves the reaction of phthalic anhydride with substituted benzoic acids under controlled conditions to yield high selectivity towards the desired products. The process often incorporates environmentally friendly solvents or catalyst-free conditions, reflecting trends in green chemistry.

Research indicates that this compound interacts with various biological targets, potentially modulating signaling pathways involved in cell survival and proliferation. Its biological activity may be linked to:

  • Anticancer Activity : The compound has shown promise in inhibiting cancer cell growth by targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Preliminary studies suggest that it can induce apoptosis in cancer cells through these pathways .
  • Photocatalytic Properties : It has been utilized in photocatalytic reactions involving olefins, demonstrating its versatility in organic synthesis and potential applications in developing new therapeutic agents .

Biological Activity Summary

The biological activity of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits cell proliferation and induces apoptosis in various cancer cell lines.
Photocatalysis Facilitates hydroesterification reactions with unactivated olefins under mild conditions.
Enzymatic Interaction Potential to interact with specific enzymes involved in metabolic pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Studies : A study demonstrated that derivatives of isoindoline compounds exhibit significant cytotoxicity against breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was linked to the inhibition of CDK4/6 activity .
  • Photocatalytic Applications : Research highlighted its effectiveness in photocatalytic hydroesterification reactions, showcasing its ability to produce primary and secondary esters with high regioselectivity using photocatalysts like fac-Ir(dFppy)₃ .
  • Enzyme Inhibition : Investigations into its role as a biochemical probe revealed potential interactions with enzymes involved in key metabolic processes, suggesting avenues for drug development targeting metabolic disorders.

Properties

IUPAC Name

(1,3-dioxoisoindol-2-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO5/c1-21-11-8-6-10(7-9-11)16(20)22-17-14(18)12-4-2-3-5-13(12)15(17)19/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPLBEXVNNKFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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